Xenin 8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

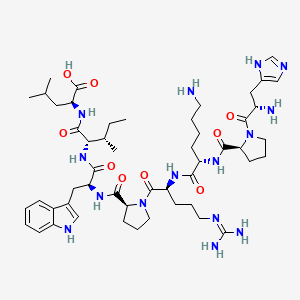

Xenin 8 is a C-Terminal fragment of xenin, a neurotensin-like peptide . It modulates pancreatic insulin and glucagon secretion/effects . It stimulates basal and arginine-induced insulin secretion and potentiates the insulin response to glucose (EC50 = 0.16 nM) .

Synthesis Analysis

Xenin is a peptide that is co-secreted with the incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), from intestinal K-cells in response to feeding . Studies demonstrate that xenin has appetite suppressive effects and modulates glucose-induced insulin secretion . The bioactivity and antidiabetic properties of two C-terminal fragment xenin peptides, namely xenin 18–25 and xenin 18–25 Gln, have been studied .Molecular Structure Analysis

The sequence of this compound is His-Pro-Lys-Arg-Pro-Trp-Ile-Leu . Structure-function studies have revealed that the C-terminal fragment of the xenin molecule is essential for its biological activity .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The molecular weight of this compound is 1046.28 g/mol . It is a solid substance and is soluble in water .Wissenschaftliche Forschungsanwendungen

Insulin and Glucagon Secretion : Xenin-8 enhances basal insulin secretion and potentiates insulin response to glucose in a dose-dependent manner. It also augments arginine-induced insulin release and glucagon responses, impacting pancreatic B and A cells (Silvestre et al., 2003).

Duodenojejunal Motility : Associated with endogenous xenin plasma peaks, xenin influences duodenojejunal motility in humans. It induces phase III activity in the interdigestive period and increases contraction frequency postprandially (Feurle et al., 2001).

Regulation of Food Intake : Xenin reduces food intake by acting through the hypothalamus, independent of the melanocortin system or leptin interaction. It inhibits fasting-induced hyperphagia and nocturnal intake in mice (Leckstrom et al., 2009).

Food Intake and Behavior : Both xenin and neurotensin reduce food intake in rats. Intracerebroventricular administration of xenin significantly reduces food intake more potently than neurotensin (Cooke et al., 2009).

Gallbladder Contractions : Xenin induces gallbladder and jejunal contractions in conscious dogs. This effect is inhibited by cholinergic blockers and is not enhanced by truncal vagotomy (Kamiyama et al., 2007).

Antidiabetic Potential : C-terminal octapeptide fragments of xenin demonstrate antidiabetic properties. They enhance insulin secretion and moderate blood glucose levels, suggesting therapeutic potential for type 2 diabetes (Martin et al., 2016).

Anorexigenic Effects in Fish : In goldfish, xenin acts as an anorexigen. Its levels fluctuate with feeding, and injections of xenin reduce food intake, suggesting a role in appetite regulation in fish (Kerbel et al., 2018).

Lipid Metabolism in Adipose Tissue : Xenin alters lipid metabolism towards reduced lipogenesis and increased lipolysis in white adipose tissue, contributing to body weight reduction and offering potential obesity treatments (Bhavya et al., 2017).

Lipolysis Stimulation : Xenin directly stimulates lipolysis in adipose tissues, supporting its potential utility in obesity treatments by reducing stored fat (Bhavya et al., 2018).

Neuroendocrine Tumors : Xenin is a marker for neuroendocrine tumors of the duodenum, aiding in tumor classification and differential diagnosis (Feurle et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

C-terminal octapeptide fragments of xenin, such as xenin 18–25 Gln, have potential therapeutic utility for type 2 diabetes . There are still many unresolved issues in our understanding of nutrient-induced gut hormone secretory mechanisms, including the role of GLP-1 produced in the distal GI tract .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRYLNMRDPBTI-OBOKMFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79N15O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)